molecular formula C4H6N2 B3031452 N-allylcyanamide CAS No. 36333-01-4

N-allylcyanamide

Cat. No.: B3031452
CAS No.: 36333-01-4
M. Wt: 82.1 g/mol
InChI Key: UEONEAPMPJEGDO-UHFFFAOYSA-N
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Description

N-allylcyanamide is an organic compound characterized by the presence of an allyl group attached to a cyanamide moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both an allyl group and a cyanamide group allows for a variety of chemical transformations, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-allylcyanamide can be synthesized through a one-pot deoxycyanamidation-isomerization approach. This method involves the reaction of propargyl alcohol with N-cyano-N-phenyl-p-methylbenzenesulfonamide, followed by a base-catalyzed isomerization to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-allylcyanamide undergoes a variety of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of allyl aldehyde or allyl acid.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-allylcyanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-allylcyanamide involves its reactivity with various biological and chemical targets. The cyanamide group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to biological effects. The allyl group can also participate in reactions that modify the structure and activity of target molecules.

Comparison with Similar Compounds

N-allylcyanamide can be compared with other cyanamide derivatives, such as:

  • N-methylcyanamide
  • N-ethylcyanamide
  • N-propylcyanamide

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its alkyl-substituted counterparts .

Properties

IUPAC Name

prop-2-enylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-2-3-6-4-5/h2,6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEONEAPMPJEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485418
Record name Cyanamide, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36333-01-4
Record name Cyanamide, 2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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